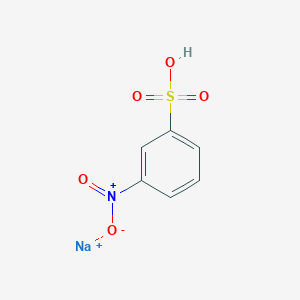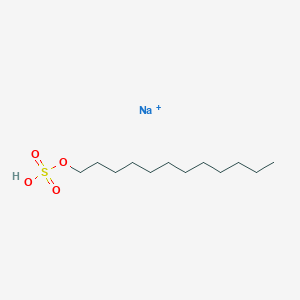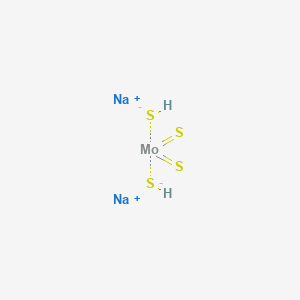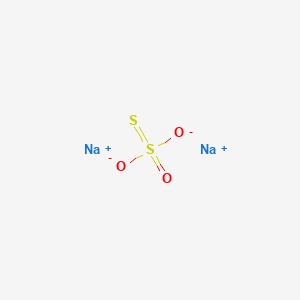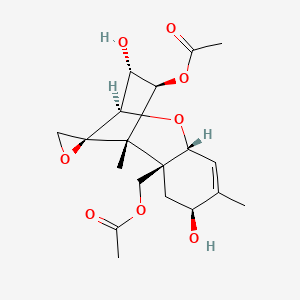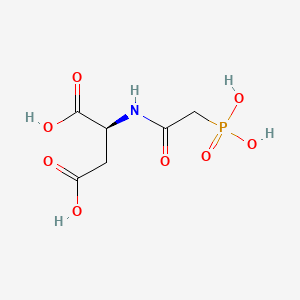
Sparfosic acid
Vue d'ensemble
Description
L'acide sparfosique, également connu sous le nom d'acide N-phosphonoacétyl-L-aspartique, est un composé appartenant à la classe des n-acyl-alpha aminoacides. Ces composés contiennent un alpha aminoacide qui porte un groupe acyle à l'atome d'azote terminal. L'acide sparfosique est connu pour son rôle d'inhibiteur puissant de la transcarbamylase aspartique, une enzyme impliquée dans la voie de biosynthèse des pyrimidines de novo .
Applications De Recherche Scientifique
Sparfosic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study enzyme inhibition and the de novo pyrimidine biosynthesis pathway.
Biology: this compound is employed in studies involving cell cycle regulation and apoptosis.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acide sparfosique peut être synthétisé par réaction de l'acide L-aspartique avec l'acide phosphonoacétique dans des conditions spécifiques. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation du groupe phosphonoacétyl sur la molécule d'acide aspartique .
Méthodes de Production Industrielle : La production industrielle de l'acide sparfosique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final sous sa forme souhaitée .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide sparfosique subit diverses réactions chimiques, notamment :
Oxydation : L'acide sparfosique peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Le composé peut être réduit pour produire des formes réduites de l'acide sparfosique.
Réactifs et Conditions Courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans des réactions de substitution, en fonction du produit souhaité.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de l'acide sparfosique, tandis que la réduction peut produire des formes réduites .
4. Applications de la Recherche Scientifique
L'acide sparfosique a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme outil de recherche pour étudier l'inhibition enzymatique et la voie de biosynthèse des pyrimidines de novo.
Biologie : L'acide sparfosique est utilisé dans des études impliquant la régulation du cycle cellulaire et l'apoptose.
5. Mécanisme d'Action
L'acide sparfosique exerce ses effets en inhibant la transcarbamylase aspartique, une enzyme qui catalyse la deuxième étape de la voie de biosynthèse des pyrimidines de novo. En inhibant cette enzyme, l'acide sparfosique perturbe la production de nucléotides pyrimidiques, qui sont essentiels à la synthèse de l'ADN et de l'ARN. Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules en division rapide, ce qui en fait un agent anticancéreux potentiel .
Composés Similaires :
Acide phosphonoacétyl-L-glutamique : Un autre inhibiteur de la transcarbamylase aspartique présentant des propriétés similaires.
Acide N-phosphonoacétyl-L-glutamique : Un composé ayant une structure et un mécanisme d'action similaires.
Unicité : L'acide sparfosique est unique en raison de son inhibition spécifique de la transcarbamylase aspartique et de sa capacité à améliorer les effets cytotoxiques des agents chimiothérapeutiques. Sa structure distincte, contenant un groupe phosphonoacétyl lié à l'acide L-aspartique, le distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Phosphonoacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamoyl transferase with similar properties.
N-phosphonacetyl-L-glutamic acid: A compound with a similar structure and mechanism of action.
Uniqueness: Sparfosic acid is unique due to its specific inhibition of aspartate transcarbamoyl transferase and its ability to enhance the cytotoxic effects of chemotherapeutic agents. Its distinct structure, containing a phosphonacetyl group attached to L-aspartic acid, sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNRXZVGOYGJT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60342-56-5 (tetra-hydrochloride salt) | |
| Record name | Sparfosic Acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80199325 | |
| Record name | Sparfosic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 950 (mg/mL) | |
| Record name | PALA | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
51321-79-0 | |
| Record name | N-Phosphonacetyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51321-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparfosic Acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparfosic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfosic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPARFOSIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)

